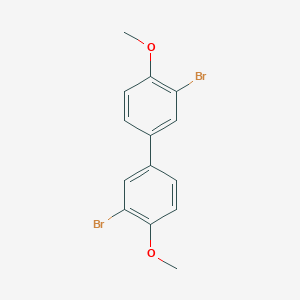

3,3'-Dibromo-4,4'-dimethoxybiphenyl

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-(3-bromo-4-methoxyphenyl)-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2O2/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOOJGFHEDZGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567379 | |

| Record name | 3,3'-Dibromo-4,4'-dimethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108989-36-2 | |

| Record name | 3,3'-Dibromo-4,4'-dimethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dibromo-4,4'-dimethoxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3'-Dibromo-4,4'-dimethoxybiphenyl (CAS No. 108989-36-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,3'-Dibromo-4,4'-dimethoxybiphenyl, a key building block in synthetic chemistry. With the CAS Number 108989-36-2, this symmetrically substituted biphenyl serves as a crucial intermediate in the development of novel organic materials and potential therapeutic agents.[1][2] This document will delve into its chemical properties, synthesis, spectroscopic characterization, and applications, with a particular focus on its relevance to the field of drug discovery.

Core Molecular Attributes

This compound is a white to off-white crystalline solid.[2] Its structure, featuring a biphenyl core with methoxy and bromo substituents, provides a versatile scaffold for further chemical modifications.

| Property | Value | Source |

| CAS Number | 108989-36-2 | [1] |

| Molecular Formula | C₁₄H₁₂Br₂O₂ | [2] |

| Molecular Weight | 372.05 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Storage | Room temperature, in a dry, dark place | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through several methodologies, with electrophilic bromination of 4,4'-dimethoxybiphenyl being a direct and efficient route.

Recommended Synthetic Protocol: Electrophilic Bromination

This protocol is based on the direct bromination of 4,4'-dimethoxybiphenyl, a method noted for its straightforward execution and good yield.

Reaction Scheme:

A straightforward synthesis of the target compound.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethoxybiphenyl (1 equivalent) in glacial acetic acid.

-

Addition of Bromine: To this solution, add bromine (2.2 equivalents) dropwise with stirring. The reaction is exothermic, and the addition should be controlled to maintain a steady temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 30 minutes.[3]

-

Isolation: Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold acetic acid, and then with water to remove any remaining acid. The product can be further purified by recrystallization from a suitable solvent like ethanol to afford a pure crystalline solid. An 82% yield has been reported for this method.[3]

Causality of Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is chosen for its ability to dissolve the starting material and for its polarity, which can help to stabilize the charged intermediates in the electrophilic aromatic substitution mechanism.

-

Stoichiometry of Bromine: A slight excess of bromine is used to ensure the complete dibromination of the biphenyl core.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the electrophilic substitution to occur at a reasonable rate.

Alternative Synthetic Routes and Mechanistic Overview

While direct bromination is effective, other modern cross-coupling reactions can also be employed for the synthesis of substituted biphenyls, offering alternative strategies depending on the available starting materials.

-

Ullmann Coupling: This classic reaction involves the copper-catalyzed coupling of two aryl halide molecules. In a hypothetical synthesis of this compound, this could involve the homocoupling of a 1-bromo-2-iodo-4,5-dimethoxybenzene precursor. The reaction typically requires high temperatures.

Simplified mechanism of the Ullmann coupling reaction.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a powerful tool for forming carbon-carbon bonds. For the synthesis of this compound, a potential route could involve the coupling of a dibrominated arylboronic acid with a suitable aryl halide, or vice-versa.

Sources

An In-Depth Technical Guide to the Physical Properties of 3,3'-Dibromo-4,4'-dimethoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dibromo-4,4'-dimethoxybiphenyl is a halogenated aromatic compound with significant potential in various scientific and industrial fields. Its rigid biphenyl core, substituted with both electron-withdrawing bromine atoms and electron-donating methoxy groups, imparts unique electronic and steric properties. This guide provides a comprehensive overview of the known physical properties of this compound and outlines detailed experimental protocols for the determination of characteristics that are not yet fully documented in publicly available literature. Understanding these properties is paramount for its application as an intermediate in the synthesis of complex organic molecules, including liquid crystals, pharmaceuticals, and performance-enhancing polymers.[1] This document is intended to serve as a valuable resource for researchers, offering both established data and the methodologies required to generate further critical insights into the physicochemical nature of this compound.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. This information has been compiled from various chemical supplier databases and provides a foundational understanding of the compound.

| Property | Value | Source |

| CAS Number | 108989-36-2 | [2][3] |

| Molecular Formula | C₁₄H₁₂Br₂O₂ | |

| Molecular Weight | 372.06 g/mol | |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 164.0 - 168.0 °C | [3] |

| Purity | >93.0% (GC, qNMR) | [3] |

Solubility Profile: A Predictive and Experimental Approach

For precise quantitative determination, the isothermal equilibrium shake-flask method is a reliable and widely accepted technique.[4]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended for this purpose.

-

Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Withdrawal: A known volume of the clear supernatant is carefully withdrawn using a filtered syringe to avoid transferring any solid particles.

-

Quantification: The concentration of the dissolved this compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve generated from standard solutions of known concentrations is used for accurate quantification.

-

Data Reporting: The solubility is expressed in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

Boiling Point Estimation

The experimental boiling point of this compound has not been reported. Due to its high molecular weight and crystalline nature at room temperature, it is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. Therefore, vacuum distillation would be necessary for its purification by distillation.

The boiling point of halogenated aromatic compounds can be estimated using computational models such as the UPPER (Unified Physicochemical Property Estimation Relationships) model, which has been expanded to include polyhalogenated compounds.[5] Such models utilize group contribution methods to predict thermophysical properties. For experimental determination, a common technique is to measure the boiling point at reduced pressure and extrapolate to atmospheric pressure.

Spectroscopic Characterization

Detailed spectral data is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the following sections outline the expected spectral features and provide generalized protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm for aryl protons).[6] The protons on the biphenyl rings will exhibit complex splitting patterns due to ortho, meta, and para couplings. The methoxy groups will give rise to a sharp singlet, likely in the range of 3.5-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons in the range of 110-160 ppm. The carbon atoms attached to the bromine atoms will be influenced by the halogen's electronegativity and heavy atom effect. The methoxy carbon will appear as a single peak around 55-60 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Caption: A standard workflow for acquiring and analyzing NMR spectra of an organic compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

-

C=C stretching (aromatic ring): ~1600-1450 cm⁻¹

-

C-O stretching (aryl ether): ~1250-1000 cm⁻¹

-

C-Br stretching: Below 1000 cm⁻¹

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solution evaporated on a salt plate.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer.

-

Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 natural abundance).[7] This will result in a triplet of peaks for the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

Data Acquisition: Acquire the mass spectrum in full scan mode.

-

Spectral Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula. Analyze the fragmentation pattern to gain further structural information.

Caption: A simplified workflow for mass spectrometry analysis.

Crystal Structure and Molecular Geometry

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. While the crystal structure of this compound has not been reported, the structures of related biphenyl derivatives have been studied. These studies can provide insights into the expected molecular geometry, such as the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance of the substituents.

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[8]

-

Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions.

Conclusion

This compound is a compound with considerable utility in synthetic chemistry. While its fundamental physicochemical properties are known, a comprehensive public dataset of its solubility, boiling point, and detailed spectral characteristics is lacking. This guide has consolidated the available information and provided detailed, field-proven experimental protocols for the determination of these missing physical properties. By following these methodologies, researchers can generate the necessary data to facilitate the effective use of this compound in their research and development endeavors, ultimately unlocking its full potential in the creation of novel materials and therapeutics.

References

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. National Center for Biotechnology Information. Available at: [Link]

-

Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 1. Boiling point and melting point. PubMed. Available at: [Link]

-

Aromatics - Organic Chemistry. University of Colorado Boulder. Available at: [Link]

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]

- Method for preparing high-purity biphenyl from crude biphenyl. Google Patents.

-

Prediction of Normal Boiling Points for a Diverse Set of Industrially Important Organic Compounds from Molecular Structure. Semantic Scholar. Available at: [Link]

-

Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. Available at: [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. Available at: [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Available at: [Link]

-

Solubility Tests for Organic Compounds. YouTube. Available at: [Link]

-

Rotation in Biphenyls with a Single Ortho-Substituent. ResearchGate. Available at: [Link]

-

Guide for crystallization. University of Rennes. Available at: [Link]

-

Boiling points of halogenated organic compounds. ResearchGate. Available at: [Link]

-

Crystal Growing Tips. University of Florida. Available at: [Link]

-

Trick to find boiling point order - Haloalkane and Haloarene. YouTube. Available at: [Link]

-

Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Walsh Medical Media. Available at: [Link]

-

FTIR Studies of Molecular Ordering in Biphenyl Type Polyimide. ResearchGate. Available at: [Link]

-

How can I dissolve biphenyl in carbon-free minimal salt media effectively? ResearchGate. Available at: [Link]

-

Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ScienceDirect. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

This compound, 5g, Each. CP Lab Safety. Available at: [Link]

-

Biphenyl. NIST WebBook. Available at: [Link]

-

Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Preprints.org. Available at: [Link]

-

Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. National Center for Biotechnology Information. Available at: [Link]

-

Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. ACS Publications. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 108989-36-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 1. Boiling point and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

3,3'-Dibromo-4,4'-dimethoxybiphenyl molecular weight.

An In-Depth Technical Guide to 3,3'-Dibromo-4,4'-dimethoxybiphenyl

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key intermediate in advanced organic synthesis. Tailored for researchers, chemists, and professionals in drug development and materials science, this guide delves into the compound's fundamental properties, synthesis, analytical characterization, and applications, grounding all information in established scientific principles and methodologies.

Core Molecular Profile and Physicochemical Properties

This compound serves as a crucial building block in the synthesis of more complex molecular architectures. Its utility stems from the specific arrangement of its functional groups: the methoxy groups, which are electron-donating, and the bromine atoms, which are excellent leaving groups for cross-coupling reactions. This substitution pattern allows for regioselective modifications, making it a valuable precursor in targeted synthesis.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 372.06 g/mol | [1][2] |

| Molecular Formula | C₁₄H₁₂Br₂O₂ | [1][2] |

| CAS Number | 108989-36-2 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 164.0 - 168.0 °C | [2][4] |

| Purity | Typically >93.0% (by GC and/or qNMR) | [2][4] |

| Storage | Room temperature, in a cool, dry, and dark place | [2] |

Synthesis and Purification: A Methodological Approach

The synthesis of this compound can be approached through several synthetic routes. A common and effective method involves the oxidative coupling of a corresponding brominated anisole derivative. The following protocol outlines a representative synthesis, designed for high yield and purity.

Proposed Synthesis Workflow: Iron(III) Chloride Mediated Oxidative Coupling

This protocol is based on the well-established Scholl reaction, where an aryl-aryl bond is formed via oxidative coupling using a Lewis acid catalyst. 2-Bromo-1-methoxybenzene (2-bromoanisole) serves as the starting material. The causality behind this choice lies in the directing effects of the methoxy group, which activates the para position for electrophilic attack, leading to the desired 4,4'-linkage.

Caption: Oxidative coupling workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 2-bromo-4-methoxyanisole (2 equivalents). Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).

-

Catalyst Preparation: In a separate flask, suspend anhydrous iron(III) chloride (FeCl₃, 2.5 equivalents) in anhydrous CH₂Cl₂.

-

Reaction Execution: Cool the solution of the starting material to 0°C using an ice bath. Slowly add the FeCl₃ suspension to the reaction mixture over 30 minutes. The reaction is exothermic and the color will darken significantly.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing 1 M hydrochloric acid (HCl) at 0°C.

-

Extraction and Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Analytical Characterization

A robust analytical framework is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation. The expected chemical shifts for this compound are predicted based on the electronic environment of the protons and carbons.

| ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~7.5 | Doublet |

| ~7.2 | Doublet of Doublets |

| ~6.9 | Doublet |

| ~3.9 | Singlet |

| ¹³C NMR (100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Aromatic C-OCH₃ |

| ~133 | Aromatic C-C (biphenyl linkage) |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~115 | Aromatic C-Br |

| ~112 | Aromatic C-H |

| ~56 | Methoxy (OCH₃) Carbon |

Note: Actual chemical shifts may vary slightly. These predictions are based on standard values for similar aromatic systems.[5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The presence of two bromine atoms is readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent cluster of peaks around m/z 370, 372, and 374, corresponding to the different combinations of bromine isotopes. The peak at m/z 372 will be the most abundant in this cluster.

-

Key Fragments:

-

[M-CH₃]⁺: Loss of a methyl radical (m/z ~355, 357, 359).

-

[M-Br]⁺: Loss of a bromine radical (m/z ~291, 293).

-

[M-2Br]⁺: Loss of both bromine radicals (m/z ~212).

-

Caption: Predicted EI-MS fragmentation pathway for the target molecule.

Applications in Research and Drug Development

This compound is not an end product but a versatile intermediate.[1] Its value lies in its potential for further functionalization.

-

Pharmaceutical Synthesis: The biphenyl scaffold is a common motif in many biologically active compounds. The bromine atoms on this intermediate can be readily replaced via Suzuki, Stille, or other cross-coupling reactions to introduce diverse functionalities, enabling the construction of complex active pharmaceutical ingredients (APIs).[1]

-

Liquid Crystal Development: The rigid biphenyl core is a fundamental component of many liquid crystals. Modification of this structure allows for the fine-tuning of mesophase properties, which is critical for applications in display technologies.[1]

-

Polymer Chemistry: This compound can be used as a monomer or a modifying agent in the synthesis of high-performance polymers, imparting properties such as thermal stability and flame retardancy.[1]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

For detailed safety information, always consult the Material Safety Data Sheet (MSDS) provided by the supplier.[3]

References

-

MySkinRecipes. This compound. [Link]

-

National Center for Biotechnology Information. 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl. [Link]

-

National Center for Biotechnology Information. 3-Bromo-4-methoxybiphenyl. [Link]

-

Chemsrc. 4,4'-DIBROMO-3,3'-DIMETHYLBIPHENYL | CAS#:61794-96-5. [Link]

-

CP Lab Safety. This compound, 5g, Each. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 108989-36-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 108989-36-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. beilstein-journals.org [beilstein-journals.org]

3,3'-Dibromo-4,4'-dimethoxybiphenyl safety and hazards

An In-depth Technical Guide to the Safety and Hazards of 3,3'-Dibromo-4,4'-dimethoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Part 1: Compound Overview and a Call for Caution

Chemical Identity:

-

Systematic Name: this compound

-

Molecular Formula: C₁₄H₁₂Br₂O₂

-

Molecular Weight: 372.06 g/mol [3]

This compound is a halogenated aromatic compound.[3] While specific applications are not extensively documented in readily available safety literature, its structure suggests its potential use as an intermediate in organic synthesis, possibly in the development of liquid crystals, pharmaceuticals, or polymers.[3]

Part 2: Hazard Identification and Inferred Toxicological Profile

Due to the lack of specific toxicological data for this compound, a hazard assessment must be inferred from structurally related compounds, such as other brominated biphenyls.

Inferred GHS Hazard Classification:

Based on the GHS classifications of similar compounds like 3-Bromo-4-methoxybiphenyl and 4,4'-Dibromobiphenyl, the following hazards should be anticipated[4][5]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

Summary of Potential Health Hazards:

-

Oral Toxicity: Ingestion may lead to adverse health effects.[5]

-

Dermal and Eye Irritation: Direct contact with the skin or eyes is likely to cause irritation.[4][5]

-

Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[4]

-

Potential for Systemic Effects: As with other polybrominated biphenyls (PBBs), there is a potential for long-term health effects, including hepatotoxicity (liver damage) and reproductive toxicity, though this has not been confirmed for this specific compound.[5]

Toxicological Data for Structurally Related Compounds:

| Compound | CAS Number | Toxicological Endpoints |

| 4,4'-Dibromobiphenyl | 92-86-4 | Harmful if swallowed; Causes skin irritation; Strong eye irritant; Occupational hepatotoxin; Reproductive toxin.[5] |

| 3-Bromo-4-methoxybiphenyl | 262267-01-4 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[4] |

Part 3: Risk Assessment and Management

Given the incomplete toxicological profile, a thorough risk assessment is paramount before handling this compound.

The Precautionary Principle:

When dealing with a compound with limited safety data, the precautionary principle should be applied. This means assuming the substance is hazardous and implementing controls to minimize exposure until more definitive data becomes available.

Logical Flow of a Chemical Risk Assessment:

Caption: A logical workflow for chemical risk assessment.

Hierarchy of Controls:

-

Engineering Controls: These are the most effective at minimizing exposure.

-

Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

-

Administrative Controls: These are work practices that reduce or prevent exposure.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound.

-

Training: Ensure all personnel are trained on the potential hazards and safe handling procedures.

-

Restricted Access: Limit access to areas where the compound is stored or handled.

-

-

Personal Protective Equipment (PPE): This is the last line of defense.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat is required. For procedures with a higher risk of splashes, consider a chemically resistant apron.

-

Respiratory Protection: If there is a risk of inhaling dust and engineering controls are insufficient, a respirator may be necessary.

-

Part 4: Safe Handling, Storage, and Disposal Protocols

Step-by-Step Laboratory Handling Procedures:

-

Preparation: Before starting work, ensure the fume hood is operational, all necessary PPE is donned correctly, and emergency equipment (eyewash station, safety shower) is accessible.

-

Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination.

-

Dissolving: If preparing a solution, add the solid to the solvent slowly in the fume hood.

-

Reactions: Conduct all reactions in a closed system or within the fume hood.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.

Guidelines for Safe Storage:

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Inventory: Maintain an accurate inventory of the compound.

Waste Disposal Considerations:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Collect all waste containing this compound in a designated, labeled hazardous waste container.

-

Do not dispose of this chemical down the drain or in the general trash.

Part 5: Emergency Procedures

First Aid Measures:

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

In case of Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

In case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Decision-Making in Case of a Spill:

Caption: Decision-making workflow for a chemical spill.

Part 6: References

-

PubChem. 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. This compound, 5g, Each. [Link]

-

CP Lab Safety. This compound, 1 gram, Each. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 4,4'-Dibromobiphenyl. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Biphenyl, 3,3'-dimethyl-. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3,3'-Dibromo-4,4'-dimethoxybiphenyl

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,3'-Dibromo-4,4'-dimethoxybiphenyl, a key intermediate in the development of liquid crystals, pharmaceuticals, and performance polymers.[1] This document delves into the strategic selection of the synthetic pathway, focusing on the Ullmann homocoupling reaction. It offers a detailed, step-by-step experimental protocol, an analysis of the reaction mechanism, and critical insights into process optimization and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reproducible method for the preparation of this versatile biphenyl derivative.

Introduction: Strategic Importance of this compound

Biphenyls and their derivatives are foundational scaffolds in a multitude of high-value chemical applications. Their rigid, planar structure imparts unique optical and electronic properties, making them ideal components in liquid crystal displays. Furthermore, the biphenyl motif is a common pharmacophore in numerous therapeutic agents. The title compound, this compound, is a symmetrically substituted biphenyl that serves as a crucial building block. The bromine atoms provide reactive handles for further functionalization through cross-coupling reactions, while the methoxy groups influence the molecule's conformation and solubility.

Synthetic Strategy: The Ullmann Coupling Approach

Several methodologies can be envisioned for the construction of the biaryl C-C bond, including Suzuki-Miyaura coupling and oxidative coupling. However, for the synthesis of symmetrical biaryls from readily available aryl halides, the Ullmann reaction presents a classic and effective approach.[2][3] This copper-catalyzed homocoupling of aryl halides, while traditionally requiring harsh conditions, has seen significant advancements that allow for more moderate and reproducible transformations.[2][4]

The chosen synthetic route involves a two-step process:

-

Bromination of 4-methoxyanisole to yield the precursor, 2-bromo-4-methoxyanisole.

-

Ullmann homocoupling of 2-bromo-4-methoxyanisole to afford the target molecule, this compound.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting material, 4-methoxyanisole, and the directness of the coupling step.

Reaction Mechanisms and Scientific Rationale

Electrophilic Aromatic Substitution: Bromination of 4-methoxyanisole

The synthesis of the key precursor, 2-bromo-4-methoxyanisole, is achieved through the electrophilic aromatic substitution of 4-methoxyanisole. The methoxy group is a strongly activating, ortho-, para-directing group. However, since the para position is already occupied by a methyl group (in the case of 4-methylanisole as a similar substrate), bromination will preferentially occur at the ortho position.[5]

The reaction proceeds via the attack of the electron-rich aromatic ring on an electrophilic bromine species, generated from a suitable brominating agent. The choice of brominating agent is critical to control selectivity and minimize the formation of poly-brominated byproducts. While molecular bromine can be used, milder and more selective reagents such as N-bromosuccinimide (NBS) or poly(4-vinylpyridinium bromochromate) are often preferred.[6][7][8]

Ullmann Homocoupling: Formation of the Biphenyl Linkage

The core of this synthesis is the Ullmann homocoupling reaction. The mechanism, while extensively studied, is thought to proceed through the following key steps:[3][9]

-

Formation of an Organocopper Intermediate: The reaction is initiated by the interaction of the aryl halide (2-bromo-4-methoxyanisole) with copper, leading to the formation of an organocopper species.

-

Oxidative Addition: A second molecule of the aryl halide undergoes oxidative addition to the organocopper intermediate.

-

Reductive Elimination: The resulting diorganocopper complex undergoes reductive elimination to form the new C-C bond of the biphenyl product and a copper(I) halide.

The reaction is typically carried out at elevated temperatures, often in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or nitrobenzene, or even without a solvent.[3] The reactivity of the copper is a crucial factor, and often, activated copper powder is employed to enhance the reaction rate and yield.

Experimental Protocols

Synthesis of 2-bromo-4-methoxyanisole (Precursor)

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-methoxyanisole | C₈H₁₀O | 122.16 | 12.2 g | 0.1 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 17.8 g | 0.1 |

| Acetonitrile | CH₃CN | 41.05 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyanisole (12.2 g, 0.1 mol) and acetonitrile (200 mL).

-

Stir the solution at room temperature until the 4-methoxyanisole is fully dissolved.

-

In a separate beaker, dissolve N-bromosuccinimide (17.8 g, 0.1 mol) in acetonitrile.

-

Slowly add the NBS solution to the 4-methoxyanisole solution dropwise over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with a saturated sodium thiosulfate solution (100 mL) to remove any unreacted bromine, followed by brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-bromo-4-methoxyanisole.

Synthesis of this compound

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-bromo-4-methoxyanisole | C₈H₉BrO | 201.06 | 10.05 g | 0.05 |

| Activated Copper Powder | Cu | 63.55 | 10 g | 0.157 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromo-4-methoxyanisole (10.05 g, 0.05 mol) and activated copper powder (10 g, 0.157 mol).

-

Add N,N-dimethylformamide (100 mL) to the flask.

-

Flush the flask with nitrogen for 10 minutes to ensure an inert atmosphere.

-

Heat the reaction mixture to 150-160 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the copper and copper salts. Wash the Celite pad with hot toluene.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product will be a solid. Recrystallize the crude product from ethanol or a toluene/hexane mixture to obtain pure this compound as a crystalline solid.

Data Presentation and Characterization

Expected Yield and Physical Properties:

| Compound | Appearance | Melting Point (°C) |

| 2-bromo-4-methoxyanisole | Colorless to pale yellow liquid | - |

| This compound | White to off-white solid | 164-168[10] |

Characterization Data:

-

¹H NMR (CDCl₃): Spectral data should be consistent with the proposed structures. For the final product, expect signals in the aromatic region corresponding to the biphenyl protons.

-

¹³C NMR (CDCl₃): The number of signals should correspond to the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₄H₁₂Br₂O₂ = 372.06 g/mol ). The isotopic pattern for two bromine atoms should be observed.

-

Infrared (IR) Spectroscopy: Characteristic peaks for C-H aromatic, C-O ether, and C-Br bonds should be present.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Ullmann Coupling Mechanism

Caption: Simplified mechanism of the Ullmann homocoupling reaction.

Conclusion and Future Perspectives

This technical guide outlines a reliable and well-precedented two-step synthesis of this compound. The Ullmann homocoupling of 2-bromo-4-methoxyanisole, while a classic transformation, remains a practical and efficient method for accessing this symmetrical biaryl. The provided experimental protocols are designed to be reproducible and scalable for laboratory settings. Further research could focus on the development of more sustainable catalytic systems for the Ullmann coupling, potentially utilizing lower catalyst loadings, milder reaction conditions, and greener solvents. The strategic placement of the bromo and methoxy functionalities in the final product opens up a wide array of possibilities for the synthesis of novel materials and pharmacologically active compounds.

References

-

Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 2-Bromo-4-methylanisole, 97% | 480835-10G. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Halides with a Broad Range of Amines. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Mastalir, Á., & Molnár, Á. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 28(4), 1769. [Link]

-

OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. Retrieved from [Link]

-

MDPI. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]

-

Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy Aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 1 gram, Each. Retrieved from [Link]

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

- Google Patents. (n.d.). US5008464A - Anisole bromination.

-

National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

-

ALLGREEN. (n.d.). 2-bromo-4-methoxy-1-methyl-benzene Cas No.36942-56-0. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,4'-dibromobiphenyl. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ullmann coupling-An overview - operachem [operachem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. 2-ブロモ-4-メチルアニソール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Buy 2-Bromo-4-methylanisole | 22002-45-5 [smolecule.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. par.nsf.gov [par.nsf.gov]

A Technical Guide to 3,3'-Dibromo-4,4'-dimethoxybiphenyl: Sourcing, Synthesis, and Application in Modern Drug Discovery

This guide provides an in-depth technical overview of 3,3'-Dibromo-4,4'-dimethoxybiphenyl, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, reliable sourcing, synthesis protocols, and its strategic application in the synthesis of bioactive molecules, particularly as a scaffold for kinase inhibitors.

Introduction: The Biphenyl Scaffold in Medicinal Chemistry

Substituted biphenyl moieties are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their rigid yet tunable nature allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This compound (CAS No. 108989-36-2) is a valuable building block in this context. The presence of two bromine atoms offers reactive handles for various cross-coupling reactions, enabling the construction of complex molecular architectures. The methoxy groups, on the other hand, influence the compound's electronic properties and can be pivotal for target engagement. This guide will delve into the practical aspects of utilizing this versatile reagent in a research and development setting.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 108989-36-2 | [1][2] |

| Molecular Formula | C₁₄H₁₂Br₂O₂ | [1] |

| Molecular Weight | 372.06 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 164-168 °C | N/A |

| Solubility | Soluble in organic solvents such as THF, DMF, and chlorinated solvents. | General Knowledge |

| Storage | Store in a cool, dry place away from light. | [1] |

Spectroscopic Data (Predicted and from Related Compounds):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy groups. Due to the symmetry of the molecule, a simplified spectrum is anticipated. The aromatic protons would appear as multiplets in the range of δ 7.0-7.5 ppm, and the methoxy protons would be a sharp singlet around δ 3.9 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR would display signals for the aromatic carbons, with those bonded to bromine and oxygen appearing at characteristic chemical shifts. The methoxy carbon would resonate around δ 56 ppm.

-

FT-IR (KBr, cm⁻¹): The infrared spectrum will likely exhibit strong C-O stretching vibrations for the methoxy groups around 1250 cm⁻¹, aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹. The C-Br stretching frequency is typically observed in the 600-500 cm⁻¹ range.

-

Mass Spectrometry (EI): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 372, with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).

Sourcing and Procurement of this compound

Reliable sourcing of starting materials is a critical first step in any research and development workflow. This compound is commercially available from a number of reputable chemical suppliers. When selecting a supplier, researchers should consider factors such as purity, availability, lead times, and the availability of comprehensive analytical data (e.g., Certificate of Analysis with NMR and HPLC data).

Table of Representative Suppliers:

| Supplier | Product Number | Purity | Available Quantities |

| TCI America | D3603 | >98% | 1g, 5g |

| Sigma-Aldrich | Consult Website | Varies | Varies |

| MySkinRecipes | 117133 | ≥95% | 200mg, 1g |

| CP Lab Safety | D3603 | N/A | 5g[2] |

| The Lab Chemical | D3603 | >95.0% (GC) | 1G / 5G |

Note: Availability and product details are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of this compound

For researchers who prefer to synthesize this intermediate in-house or require larger quantities, a common and effective method is the direct bromination of 4,4'-dimethoxybiphenyl. The methoxy groups are ortho-, para-directing, and activating, which directs the bromine atoms to the 3 and 3' positions.

Proposed Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the bromination of activated aromatic compounds.[3]

Materials:

-

4,4'-Dimethoxybiphenyl

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution (saturated)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4'-dimethoxybiphenyl (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice water.

-

Quench any excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the orange color disappears.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white to off-white solid.

-

Dry the product under vacuum.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with expected values.

Application in the Synthesis of Bioactive Molecules: A Gateway to Kinase Inhibitors

The true utility of this compound for drug discovery lies in its role as a versatile scaffold. The two bromine atoms serve as ideal handles for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of carbon-carbon bonds, enabling the introduction of a wide array of aromatic and heteroaromatic moieties. This strategy is particularly powerful in the synthesis of kinase inhibitors, where a central biphenyl core can position key pharmacophores for interaction with the ATP-binding site of the enzyme.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls, styrenes, and polyolefins. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base.

Caption: A general workflow for the synthesis of kinase inhibitor scaffolds.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents per bromine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents per bromine)

-

Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents for mono-coupling, 2.2 for double-coupling), and the base (2-3 equivalents per bromine).

-

Add the palladium catalyst (2-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Self-Validation: The successful synthesis of the coupled product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material and the appearance of new aromatic signals in the NMR spectra, along with the correct molecular weight in the mass spectrum, will validate the reaction's success.

Conclusion

This compound is a readily accessible and highly versatile building block for medicinal chemists and drug development professionals. Its symmetrically placed bromine atoms provide a platform for the strategic and controlled introduction of diverse functionalities through robust and well-established methodologies like the Suzuki-Miyaura coupling. The resulting complex biaryl structures are at the heart of many potent and selective kinase inhibitors, highlighting the importance of this intermediate in the ongoing quest for novel therapeutics. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and key applications, empowering researchers to effectively integrate this valuable reagent into their discovery workflows.

References

-

MySkinRecipes. This compound. [Link]

-

Liang, Y., et al. (2014). A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model. Journal of Neuroinflammation, 11(1), 214. [Link]

-

Organic Syntheses. 4,4'-dibromobiphenyl. [Link]

-

Lo-Coco, F., et al. (2017). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. Scientific Reports, 7(1), 1-13. [Link]

-

He, Z., et al. (2008). 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 64(4), o532. [Link]

-

CP Lab Safety. This compound, 5g, Each. [Link]

Sources

The Genesis of a Key Intermediate: A Technical Guide to 3,3'-Dibromo-4,4'-dimethoxybiphenyl

This guide provides an in-depth exploration of 3,3'-Dibromo-4,4'-dimethoxybiphenyl, a significant intermediate in the realms of advanced materials and pharmaceutical development. We will delve into its discovery through established synthetic routes, its detailed characterization, and its applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Substituted Biphenyls

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science due to their rigid, planar nature which can be strategically functionalized. The introduction of specific substituents onto the biphenyl core allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This compound (CAS No: 108989-36-2) emerges as a particularly valuable building block, offering reactive bromine handles for further molecular elaboration and methoxy groups that influence conformation and solubility. Its utility is pronounced in the synthesis of liquid crystals and as a precursor to more complex pharmaceutical agents.[1]

The Discovery and Synthesis of this compound: A Tale of Two Couplings

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the surveyed literature, its synthesis is firmly rooted in the principles of classical and modern cross-coupling reactions. The two most prominent and historically significant methods for the formation of biaryl compounds are the Ullmann coupling and the Suzuki-Miyaura coupling. The "discovery" of this compound can be seen as an outcome of the application of these powerful synthetic strategies to specific, readily available precursors.

The Classical Approach: Ullmann Condensation

The Ullmann reaction, developed in the early 20th century, represents a foundational method for the synthesis of symmetrical biaryls through the copper-catalyzed coupling of aryl halides.[2] The synthesis of this compound via this route would logically proceed from the homocoupling of a 2-bromo-4-methoxyanisole precursor.

Causality Behind Experimental Choices: The Ullmann reaction, while robust, often requires high temperatures and stoichiometric amounts of copper. The choice of a high-boiling point solvent is critical to achieve the necessary reaction temperature. The use of activated copper powder is essential to provide a high surface area for the reaction to occur efficiently.

Self-Validating Protocol: Ullmann Homocoupling

-

Materials: 2-bromo-4-methoxyanisole, Activated Copper powder, N,N-Dimethylformamide (DMF) (anhydrous), Sand bath or high-temperature heating mantle.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-4-methoxyanisole (1.0 eq) and activated copper powder (2.0 eq).

-

Under a gentle flow of nitrogen, add anhydrous DMF to the flask.

-

Heat the reaction mixture to reflux (typically > 150 °C) using a sand bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require several hours to reach completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the copper residues and wash the filter cake with hot toluene.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield this compound as a white to off-white solid.

-

Diagram of Ullmann Coupling Workflow

Caption: Workflow for the Ullmann Synthesis.

The Modern Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has become the cornerstone of modern biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and catalytic nature.[3][4] This method offers a more efficient and versatile route to this compound.

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling relies on a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required to activate the boronic acid derivative. A solvent system that can solubilize both the organic and inorganic reagents is necessary.

Self-Validating Protocol: Suzuki-Miyaura Coupling

-

Materials: 2-bromo-4-methoxyphenylboronic acid, 2-bromo-4-methoxyanisole, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.

-

Procedure:

-

To a Schlenk flask, add 2-bromo-4-methoxyphenylboronic acid (1.2 eq), 2-bromo-4-methoxyanisole (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Add an aqueous solution of K₂CO₃ (2.0 M, 2.0 eq).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

-

Diagram of Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The Catalytic Cycle of Suzuki-Miyaura Coupling.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key analytical data for this compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₂Br₂O₂ |

| Molecular Weight | 372.05 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 164-168 °C |

| CAS Number | 108989-36-2 |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ ~7.5 (d, 2H), ~7.2 (dd, 2H), ~6.9 (d, 2H), ~3.9 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ ~155, ~133, ~130, ~115, ~112, ~56 |

Note: Predicted NMR data is based on spectral data of similar brominated and methoxylated biphenyl compounds.[5]

Applications in Drug Development and Materials Science

This compound serves as a versatile scaffold for the synthesis of a variety of functional molecules.

Precursor for Pharmaceutical Intermediates

The bromine atoms on the biphenyl ring act as convenient handles for introducing further complexity through cross-coupling reactions. This allows for the synthesis of libraries of compounds for screening in drug discovery programs. The dimethoxybiphenyl core is a feature in some biologically active molecules, and this dibrominated intermediate provides a direct route to such structures.

Building Block for Liquid Crystals

The rigid biphenyl core is a common mesogen in liquid crystal design. The 3,3'-disubstitution can induce a twist in the biphenyl system, which is a desirable feature for certain liquid crystalline phases. The methoxy groups can influence the mesophase stability and transition temperatures. This compound can be further elaborated to create more complex liquid crystalline materials for display technologies.[1][6]

Conclusion

The discovery and synthesis of this compound are intrinsically linked to the development of powerful carbon-carbon bond-forming reactions. While its initial synthesis may not be documented in a single landmark paper, its preparation via Ullmann and Suzuki-Miyaura couplings is well-established. This versatile intermediate continues to be a valuable tool for chemists in both academia and industry, enabling the creation of novel materials and potential therapeutic agents. The strategic placement of its functional groups ensures its continued relevance in the ever-evolving landscape of chemical synthesis.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

Beilstein Journals. Supplementary Information. Available at: [Link]

-

CP Lab Safety. This compound, 5g, Each. Available at: [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Available at: [Link]

-

National Center for Biotechnology Information. 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl. Available at: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

-

Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. (2024). Physical Chemistry Chemical Physics. Available at: [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Diastereospecific intramolecular Ullmann couplings: unique chiral auxiliary for the preparation of 3,3'-disubstituted MeO-BIPHEP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. thalesnano.com [thalesnano.com]

- 6. par.nsf.gov [par.nsf.gov]

Spectroscopic Analysis of 3,3'-Dibromo-4,4'-dimethoxybiphenyl: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,3'-Dibromo-4,4'-dimethoxybiphenyl

This compound is a halogenated aromatic compound with a molecular formula of C₁₄H₁₂Br₂O₂ and a CAS Number of 108989-36-2.[1][2] Its rigid biphenyl core, substituted with electron-withdrawing bromine atoms and electron-donating methoxy groups, makes it a valuable intermediate in various fields of chemical synthesis. This compound serves as a critical building block in the development of liquid crystals, which are fundamental to modern display technologies.[1] Furthermore, its structural motifs are relevant in pharmaceutical research for the synthesis of complex active pharmaceutical ingredients (APIs) and in polymer chemistry to enhance the stability and performance of materials.[1]

Molecular Structure and Symmetry

The key to interpreting the spectroscopic data lies in understanding the molecule's structure. The central biphenyl system allows for rotation around the C-C single bond connecting the two phenyl rings. The substitution pattern—bromine at the 3 and 3' positions and methoxy at the 4 and 4' positions—results in a molecule with C₂ symmetry. This symmetry element is crucial as it dictates the number of unique signals expected in the NMR spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

Due to the molecule's symmetry, the two phenyl rings are chemically equivalent, and so are the corresponding protons on each ring. This simplifies the spectrum, resulting in three distinct signals for the aromatic protons and one signal for the methoxy protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 7.5 - 7.7 | d (doublet) | 2H | H-2, H-2' |

| 2 | ~ 7.2 - 7.4 | dd (doublet of doublets) | 2H | H-6, H-6' |

| 3 | ~ 6.9 - 7.1 | d (doublet) | 2H | H-5, H-5' |

| 4 | ~ 3.9 | s (singlet) | 6H | -OCH₃ |

Justification for Predictions:

-

H-2 and H-2': These protons are ortho to the bulky biphenyl linkage and are expected to be the most deshielded.

-

H-6 and H-6': These protons are ortho to the bromine atom and will experience its deshielding effect. They will be split by both H-2 and H-5.

-

H-5 and H-5': These protons are ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons.

-

-OCH₃: The six protons of the two equivalent methoxy groups will appear as a sharp singlet, characteristic of methyl ethers.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12 ppm centered around 6 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The C₂ symmetry of the molecule means that there will be seven unique carbon signals in the proton-decoupled ¹³C NMR spectrum.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 155 - 160 | C-4, C-4' (C-O) |

| 2 | ~ 138 - 142 | C-1, C-1' |

| 3 | ~ 132 - 135 | C-6, C-6' |

| 4 | ~ 128 - 131 | C-2, C-2' |

| 5 | ~ 115 - 118 | C-3, C-3' (C-Br) |

| 6 | ~ 110 - 114 | C-5, C-5' |

| 7 | ~ 56 | -OCH₃ |

Justification for Predictions:

-

C-4, C-4': The carbons attached to the oxygen of the methoxy groups will be the most deshielded due to the high electronegativity of oxygen.

-

C-1, C-1': These are the quaternary carbons of the biphenyl linkage.

-

C-3, C-3': The carbons bonded to bromine will be shifted downfield, but the exact position can be influenced by other substituents.

-

Aromatic CH Carbons: The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).

-

-OCH₃: The methyl carbons of the methoxy groups will appear in the aliphatic region.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A sweep width of approximately 250 ppm centered around 100 ppm.

-

-

Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | -OCH₃ |

| 1580 - 1620 | C=C stretch | Aromatic ring |

| 1450 - 1500 | C=C stretch | Aromatic ring |

| 1230 - 1270 | C-O stretch | Aryl ether (asymmetric) |

| 1020 - 1050 | C-O stretch | Aryl ether (symmetric) |

| 550 - 650 | C-Br stretch | Bromoarene |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)